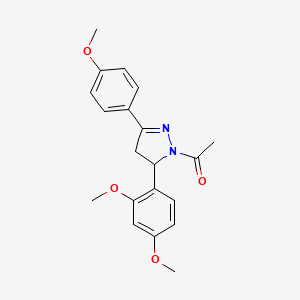
1-(5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory, Antioxidant, and Antimicrobial Agents
Researchers have synthesized a novel series of pyrazole derivatives, showing promising IL-6 inhibitory, antioxidant, and antimicrobial activities. These compounds, including variations of the core structure mentioned, exhibit potential as lead compounds for future drug discovery, targeting inflammation, oxidative stress, and microbial infections. Their structural analysis and biological evaluation suggest a significant potential for therapeutic applications (Bandgar et al., 2009).
Molecular Structures and Tautomerism
The molecular structure and tautomerism of NH-pyrazoles derivatives have been explored through X-ray crystallography and NMR spectroscopy. This research provides insights into the structural properties of pyrazole derivatives and their potential applications in the development of new materials or chemical sensors (Cornago et al., 2009).
Synthetic Methodologies
Several studies have focused on the development of synthetic methodologies for pyrazole derivatives, highlighting their versatility in organic synthesis. These methodologies enable the creation of compounds with potential applications in various fields, including pharmaceuticals and materials science (Salanouve et al., 2012).
Solid-State Fluorescence
The solid-state fluorescence properties of a twisted π-conjugated molecule, which includes a structure similar to the one , have been tuned by regulating the arrangement of anthracene fluorophores. This research suggests potential applications in the development of new fluorescent materials for sensing and imaging (Dong et al., 2012).
Fluorescent Chemosensors
Pyrazoline derivatives have been studied for their photophysical properties and potential use as fluorescent chemosensors for metal ion detection, specifically Fe3+ ions. This application demonstrates the compound's utility in environmental monitoring and chemical sensing (Khan, 2020).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant activities of tri-substituted pyrazoles have been investigated, showcasing moderate activity against various bacteria and free radicals. These findings open avenues for the development of new antimicrobial and antioxidant agents (Lynda, 2021).
properties
IUPAC Name |
1-[3-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-19(17-10-9-16(25-3)11-20(17)26-4)12-18(21-22)14-5-7-15(24-2)8-6-14/h5-11,19H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHURKPQGOSQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)
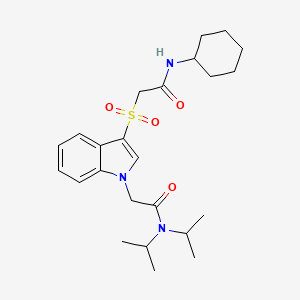

![7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960837.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960839.png)
![N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2960840.png)
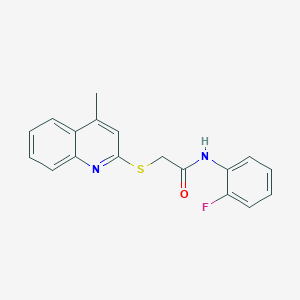
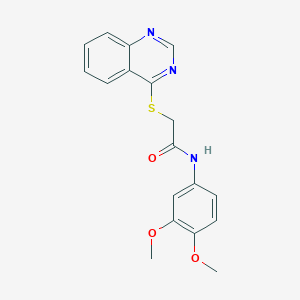
![4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B2960847.png)
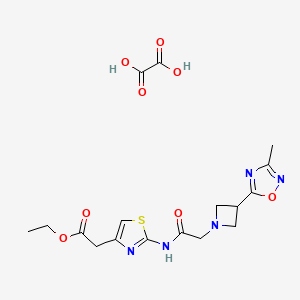

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2960850.png)
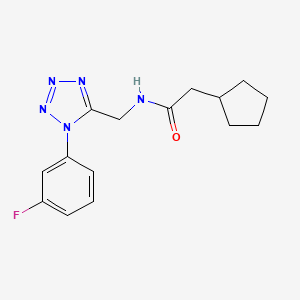
![(Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2960853.png)